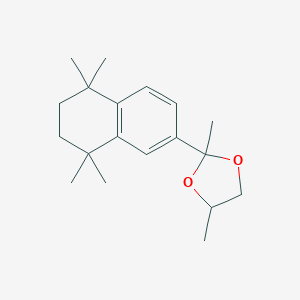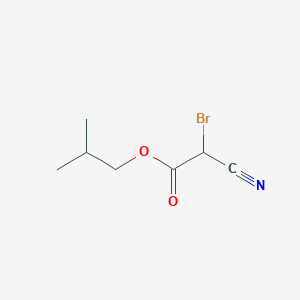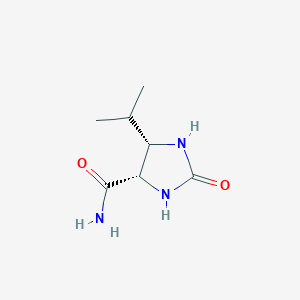![molecular formula C9H12O3 B164403 Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate CAS No. 134176-18-4](/img/structure/B164403.png)
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate
Übersicht
Beschreibung
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate is a bicyclic compound with the molecular formula C9H12O3 . It has a molecular weight of 168.19 . This compound is solid in physical form .
Molecular Structure Analysis
The molecule contains a total of 25 bonds, including 13 non-H bonds, 2 multiple bonds, 3 rotatable bonds, 2 double bonds, 1 three-membered ring, 1 five-membered ring, 1 six-membered ring, 1 ester (aliphatic), and 1 ketone (aliphatic) .Physical And Chemical Properties Analysis
This compound has a boiling point of 250°C at 760 mmHg . It is stored in a sealed, dry environment at room temperature .Wissenschaftliche Forschungsanwendungen
Proteomics Research
As a biochemical for proteomics research, Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate can be used to study protein interactions and functions. It can serve as a building block for the synthesis of probes or markers that help in the identification and quantification of proteins in complex biological samples .
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
Eigenschaften
IUPAC Name |
ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O3/c1-2-12-9(11)8-5-3-4-6(10)7(5)8/h5,7-8H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWGJHLNCVWJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2C1C(=O)CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60340510 | |
| Record name | Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
CAS RN |
134176-18-4 | |
| Record name | Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60340510 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the key factors influencing the stereoselectivity of the cyclopropanation reaction leading to Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate?
A1: The research highlights that both diastereoselectivity and enantioselectivity of the cyclopropanation reaction are significantly influenced by the reaction conditions. [] Catalytic conditions using a chiral sulfide, Cu(acac)2, and ethyl diazoacetate at 60°C tend to favor enantioselectivity over diastereoselectivity. [] Conversely, stoichiometric conditions using a sulfonium salt and base at room temperature prioritize diastereoselectivity. [] Interestingly, high dilution during stoichiometric reactions reduces diastereoselectivity, suggesting a base-mediated betaine equilibration mechanism. [] The study identifies the use of preformed ylide, absence of base, hindered ester, and low concentration as crucial factors for achieving high enantioselectivity. []
Q2: How does the choice of ester group on the sulfonium ylide impact the diastereoselectivity of the cyclopropanation reaction?
A2: The study reveals that utilizing a hindered ester group on the sulfonium ylide can decrease the rate of ylide-mediated betaine equilibration. [] This, in turn, leads to improved diastereoselectivity in the formation of Ethyl 2-oxobicyclo[3.1.0]hexane-6-carboxylate, particularly when combined with other optimized reaction conditions such as preformed ylide, absence of base, and low concentration. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![5-Chloro-1H-pyrrolo[2,3-C]pyridine](/img/structure/B164357.png)